(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine
CAS No.: 155272-04-1
Cat. No.: VC21351387
Molecular Formula: C19H22N4O4
Molecular Weight: 370.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 155272-04-1 |
---|---|
Molecular Formula | C19H22N4O4 |
Molecular Weight | 370.4 g/mol |
IUPAC Name | 1,3-diethyl-8-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione |
Standard InChI | InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-14(27-4)13(24)11-12/h7-11,24H,5-6H2,1-4H3/b10-8+ |
Standard InChI Key | NQIVNUMNTIZJFG-CSKARUKUSA-N |
Isomeric SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)O)C |
SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)O)C |
Canonical SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)O)C |
Chemical Structure and Properties
Molecular Identification and Basic Properties
(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is identified by its CAS Registry Number 155272-04-1. The compound has a molecular formula of C19H22N4O4 and a calculated molecular weight of 370.4 g/mol . As a xanthine derivative, this compound contains a purine-based structure with multiple nitrogen atoms in its core framework. The E-configuration in its name refers to the trans orientation of the styryl double bond in the molecule, which is an important structural feature that may influence its biological activity and binding properties.
Structural Features and Nomenclature
The compound possesses several alternative names that reflect its chemical structure:
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3-Desmethyl Istradefylline
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1,3-diethyl-8-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione
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1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-hydroxy-4-methoxyphenyl)ethenyl)-7-methyl-, (E)-
The IUPAC name "1,3-diethyl-8-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione" precisely describes its chemical structure, indicating the presence of two ethyl groups at positions 1 and 3, a methyl group at position 7, and the distinctive (E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl substituent at position 8 of the purine-2,6-dione core . This naming convention follows standard chemical nomenclature rules and provides detailed information about the compound's structural components.
Chemical Identifiers and Digital Representation
For computational and database purposes, the compound can be identified using several standardized chemical identifiers:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-14(27-4)13(24)11-12/h7-11,24H,5-6H2,1-4H3/b10-8+ |
InChIKey | NQIVNUMNTIZJFG-CSKARUKUSA-N |
SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)O)C |
These identifiers provide a standardized way to represent the compound's structure in chemical databases and facilitate computational analysis of its properties .
Relationship to Istradefylline
Structural Comparison
(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is identified as "3-Desmethyl Istradefylline" in the scientific literature, indicating it is a demethylated version of istradefylline . The "3-Desmethyl" designation specifically indicates that this compound lacks a methyl group at the 3-position of the phenyl ring that is present in istradefylline. This structural difference is significant because it modifies the compound's physicochemical properties, potentially affecting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion characteristics.
Istradefylline Overview and Relevance
Istradefylline is a selective adenosine A2A receptor antagonist that acts via the indirect basal ganglia outflow pathway and is indicated in the United States as an adjunctive treatment to levodopa/carbidopa in adults with Parkinson's disease experiencing OFF episodes . As a structural analog, (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine may share some of the pharmacological properties of istradefylline but potentially with different potency, selectivity, or pharmacokinetic characteristics due to the structural modification.
Pharmacological Relevance
Clinical Research on Related Compounds
While specific clinical data on (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is limited in the provided search results, research on istradefylline provides insight into the potential therapeutic applications of this structural class. Clinical trials with istradefylline have shown promising results in Parkinson's disease treatment:
Author/Year | Patient Number | Design | Duration | Drug Daily Dose (mg) | Comparator | Main Outcome |
---|---|---|---|---|---|---|
Bara-Jimenez 2003 | 15 Moderate-advanced PD | RCT (LD infusion) | 6 w | 40, 80 | Placebo | UPDRS III, AIMS |
Hauser 2003 | 83 Advanced PD | RCT | 12 w | 20, 40 | Placebo | OFF time |
Hauser 2008 | 231 Advanced PD | RCT | 12 w | 20 | Placebo | OFF time |
LeWitt 2008 | 196 Advanced PD | RCT | 12 w | 40 | Placebo | OFF time |
Stacy 2008 | 395 Advanced PD | RCT | 12 w | 20, 60 | Placebo | OFF time |
Fernandez 2010 | 176 Early PD | RCT | 12 w | 40 | Placebo | UPDRS III |
Mizuno 2010 | 363 Advanced PD | RCT | 12 w | 20, 40 | Placebo | OFF time |
Mizuno 2013 | 373 Advanced PD | RCT | 12 w | 20, 40 | Placebo | OFF time |
This table summarizes key clinical trials investigating istradefylline in Parkinson's disease treatment, demonstrating the research background relevant to this class of compounds .
Related Compounds and Derivatives
Acetoxy Derivative
The search results indicate the existence of a related compound, (E)-8-(3-Acetoxy-4-methoxystyryl)-1,3-diethyl-7-methylxanthine (CAS Registry Number: 169958-85-4), which is an acetoxy derivative of our target compound . This derivative features an acetoxy group (-OCOCH3) at the 3-position of the phenyl ring instead of the hydroxyl group (-OH) found in (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine. The acetoxy group modification potentially alters the compound's physical properties, stability, and pharmacokinetic profile, which may be advantageous for certain applications or formulations.
Structure-Activity Relationships
The existence of these structural variants suggests ongoing research into structure-activity relationships within this class of compounds. Modifications such as methylation, acetylation, and other substitutions on the phenyl ring can significantly impact:
These structural variations represent an important aspect of medicinal chemistry optimization that aims to enhance the therapeutic potential while minimizing adverse effects.
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